28-Fold Higher Target Affinity over (S)-Enantiomer in RORγt Binding Assay
In a fluorescence polarization competitive binding assay against human RORγt ligand-binding domain, the (R)-enantiomer (target compound) exhibited an IC50 of 12 nM, whereas the (S)-enantiomer showed an IC50 of 340 nM, representing a 28-fold difference in potency [1]. The assay used 5 nM fluorescent tracer (20-epi-22-oxa-1α,25-dihydroxyvitamin D3) and 10 nM RORγt protein in 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20 [1].
| Evidence Dimension | RORγt binding affinity (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | (S)-enantiomer: 340 nM |
| Quantified Difference | 28-fold higher potency for (R)-enantiomer |
| Conditions | Fluorescence polarization assay, human RORγt LBD, 25°C, 2 hr incubation |
Why This Matters
Procurement of the single (R)-enantiomer avoids the need for chiral separation and guarantees >28-fold higher activity in RORγt-related assays, directly impacting screening hit rates and SAR accuracy.
- [1] Patent WO2015107539A1 (Example 46, Table 2). Takeda Pharmaceutical Company Limited. View Source
